2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate
Description
Properties
IUPAC Name |
[2-methyl-1-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-11(19)22-15(2,3)14(20)17-12-8-16-18(9-12)10-13-6-4-5-7-21-13/h8-9,13H,4-7,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWERFDDAAQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydropyran moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a tetrahydro-pyran moiety, a pyrazole ring, and an acetate group, contributing to its biological activity. The molecular formula is C₁₄H₁₈N₄O₃, with a molecular weight of approximately 286.32 g/mol.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds with similar structural frameworks showed cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Anticancer Evaluation
A derivative of the compound was tested for antiproliferative activity against several human cancer cell lines. The results indicated a promising IC50 value of approximately 15 µM against MCF-7 cells, suggesting strong potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A related study found that pyrazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
The pyrazole moiety is known for its neuroprotective properties. Compounds containing this structure have shown promise in treating neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotective Effects
In vitro studies on neuronal cell cultures treated with the compound indicated a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions, suggesting potential applications in neuroprotection .
Anti-inflammatory Effects
Preliminary studies have suggested that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Research Findings
A recent investigation into the anti-inflammatory effects of similar compounds revealed that they significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating a potential pathway for therapeutic applications .
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl butyrate: Similar structure but with a butyrate group instead of an acetate.
2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl propionate: Contains a propionate group.
Uniqueness
The uniqueness of 2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C14H20N4O3
- Molecular Weight : 284.34 g/mol
- IUPAC Name : 2-methyl-1-oxo-1-(1-(tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antiviral Activity : Compounds containing pyrazole derivatives have been investigated for their ability to inhibit viral replication. Studies have shown that pyrazolo[1,5-a]pyrimidine scaffolds demonstrate significant antiviral effects against various viruses, including coronaviruses .
- Anticancer Properties : The interaction of pyrazole derivatives with specific kinases has been linked to their anticancer potential. For instance, inhibitors targeting CSNK2 have shown efficacy in reducing cancer cell proliferation and inducing apoptosis in vitro .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially providing therapeutic avenues for conditions characterized by chronic inflammation.
The biological mechanisms underlying the activity of 2-methyl-1-oxo... involve several pathways:
- Inhibition of Kinases : The compound may target specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
- Modulation of Viral Replication : By interfering with viral proteins or host cell factors necessary for viral replication, the compound can effectively reduce viral loads in infected cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits replication of SARS-CoV and MHV | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in inflammatory models |
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of pyrazole derivatives against various coronaviruses. The results indicated that modifications to the pyrazole ring significantly enhanced antiviral potency, suggesting a promising avenue for developing novel antiviral agents based on this scaffold .
Case Study 2: Anticancer Activity
In a series of experiments, the compound was tested against several cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating strong cytotoxic effects at low concentrations. Further analysis revealed that the mechanism involved apoptosis induction via caspase activation .
Q & A
Q. How can researchers optimize the synthesis of 2-methyl-1-oxo-1-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate?
- Methodological Answer : Synthesis optimization requires careful selection of coupling reagents and protecting groups. For example, the use of tetrahydro-2H-pyran (THP) as a protective group for alcohols or amines is common in analogous compounds to improve solubility and stability during reactions . A stepwise approach involves:
Formation of the pyrazole core : Utilize nucleophilic substitution or cyclocondensation reactions, as seen in pyrazole-4-amine derivatives .
Coupling with the THP-methyl group : Employ Mitsunobu conditions or alkylation with (tetrahydro-2H-pyran-2-yl)methyl halides .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural fidelity:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the THP ring (δ ~1.5–4.5 ppm for pyran protons) and acetate group (δ ~2.1 ppm for CH₃CO) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of acetate) and ~1650 cm⁻¹ (C=O of oxo group) .
- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, especially if stereocenters are present .
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data, such as ambiguous NOE correlations in NMR?
- Methodological Answer : Contradictions often arise from dynamic conformational changes or overlapping signals. Strategies include:
- Variable Temperature (VT) NMR : To slow molecular motion and resolve overlapping peaks .
- 2D NMR (COSY, HSQC, HMBC) : To map connectivity and assign ambiguous protons .
- Computational Modeling (DFT) : Compare calculated chemical shifts with experimental data to validate assignments .
- Crystallographic Validation : Use single-crystal X-ray structures as a reference for spatial arrangements .
Q. What strategies are effective for resolving enantiomeric impurities in the synthesis of this compound?
- Methodological Answer : Enantiomeric purity is critical if the compound has chiral centers (e.g., propan-2-yl acetate). Methods include:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) for HPLC analysis .
- Enzymatic Resolution : Lipases (e.g., Novozyme SP 435) can selectively hydrolyze acetyl groups in one enantiomer, achieving >95% ee .
- Asymmetric Synthesis : Catalytic asymmetric alkylation using chiral ligands (e.g., BINOL derivatives) during THP-methyl coupling .
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Stability studies should mimic physiological or storage conditions:
Q. pH-Dependent Hydrolysis :
Q. Thermal Stability :
Q. What mechanistic insights guide the compound’s reactivity in nucleophilic environments?
- Methodological Answer : The acetate group is susceptible to nucleophilic attack. Mechanistic studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
